Cas no 648909-43-7 (1,2-Propanediamine, 1-phenyl-N,N'-bis[(1S)-1-phenylethyl]-, (1R,2R)-)
648909-43-7 structure
Product Name:1,2-Propanediamine, 1-phenyl-N,N'-bis[(1S)-1-phenylethyl]-, (1R,2R)-
Numero CAS:648909-43-7
MF:C25H30N2
MW:358.519106388092
CID:412672
PubChem ID:71378054
Update Time:2025-04-19
1,2-Propanediamine, 1-phenyl-N,N'-bis[(1S)-1-phenylethyl]-, (1R,2R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Propanediamine, 1-phenyl-N,N'-bis[(1S)-1-phenylethyl]-, (1R,2R)-
- (1R,2R)-1-phenyl-1-N,2-N-bis[(1S)-1-phenylethyl]propane-1,2-diamine
- 648909-43-7
- DTXSID50800678
- (1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine
-
- Inchi: 1S/C25H30N2/c1-19(22-13-7-4-8-14-22)26-21(3)25(24-17-11-6-12-18-24)27-20(2)23-15-9-5-10-16-23/h4-21,25-27H,1-3H3/t19-,20-,21+,25-/m0/s1
- Chiave InChI: DFJAGERJPMBZMM-HULNYRCFSA-N
- Sorrisi: N([C@@H](C)C1C=CC=CC=1)[C@H](C1C=CC=CC=1)[C@@H](C)N[C@@H](C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 358.2411
- Massa monoisotopica: 358.240898965g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 27
- Conta legami ruotabili: 8
- Complessità: 391
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 24.1Ų
Proprietà sperimentali
- PSA: 24.06
1,2-Propanediamine, 1-phenyl-N,N'-bis[(1S)-1-phenylethyl]-, (1R,2R)- Letteratura correlata
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
648909-43-7 (1,2-Propanediamine, 1-phenyl-N,N'-bis[(1S)-1-phenylethyl]-, (1R,2R)-) Prodotti correlati
- 5271-26-1(2-Phenylpiperazine)
- 776269-51-3(2-(m-Tolyl)piperazine)
- 105627-85-8(2-Phenyl-1,4-diazepane)
- 143699-24-5(2,3-diphenylpiperazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti